molecular formula C24H25N5O B11932577 (1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide

(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide

Cat. No.: B11932577
M. Wt: 399.5 g/mol
InChI Key: WKHKPYJZGLRMEQ-DLBZAZTESA-N
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Description

(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclohexane ring substituted with an amino group and a carboxamide group, along with an indazole and naphthalene moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Cyclohexane Core: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of an aromatic precursor.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or by using a nucleophilic substitution reaction.

    Synthesis of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as a substituted phenylhydrazine.

    Attachment of the Naphthalene Group: The naphthalene moiety can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the reduction of double bonds or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the substituents and reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, and coupling reactions can form complex biaryl or alkyne-linked structures.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, or neurological disorders.

    Pharmacology: It can be used to study the interactions with various biological targets, including enzymes, receptors, and ion channels.

    Materials Science: The compound’s unique structural properties may make it useful in the development of new materials with specific electronic, optical, or mechanical properties.

    Biological Research: It can be used as a tool compound to investigate biological pathways and mechanisms of action in cellular and molecular biology.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of receptors, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-amino-N-[3-(phenylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide: Similar structure but with a phenyl group instead of a naphthalene group.

    (1S,3R)-3-amino-N-[3-(pyridin-2-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide: Similar structure but with a pyridine group instead of a naphthalene group.

    (1S,3R)-3-amino-N-[3-(quinolin-4-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide: Similar structure but with a quinoline group instead of a naphthalene group.

Uniqueness

The uniqueness of (1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide lies in its specific combination of functional groups and structural motifs, which may confer distinct biological activities and physicochemical properties compared to similar compounds. The presence of the naphthalene group, in particular, may enhance its binding affinity to certain targets and influence its overall pharmacokinetic and pharmacodynamic profile.

Properties

Molecular Formula

C24H25N5O

Molecular Weight

399.5 g/mol

IUPAC Name

(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H25N5O/c25-17-8-3-7-16(13-17)24(30)26-18-11-12-22-20(14-18)23(29-28-22)27-21-10-4-6-15-5-1-2-9-19(15)21/h1-2,4-6,9-12,14,16-17H,3,7-8,13,25H2,(H,26,30)(H2,27,28,29)/t16-,17+/m0/s1

InChI Key

WKHKPYJZGLRMEQ-DLBZAZTESA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C(=O)NC2=CC3=C(C=C2)NN=C3NC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CC(CC(C1)N)C(=O)NC2=CC3=C(C=C2)NN=C3NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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